1-(4-bromobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
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Description
Scientific Research Applications
Synthesis and Biological Evaluation
A study on the synthesis and biological evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents reveals the importance of piperazine derivatives in developing new antimicrobial agents. These compounds were characterized and showed moderate to good activities against tested bacterial and fungal strains, highlighting the role of piperazine derivatives in addressing resistance issues in antimicrobial therapy (Jadhav et al., 2017).
Antioxidant Applications
Another study focused on the preparation and performance of new base fuel antioxidants based on hindered phenol and heterocyclic amine, including piperazine derivatives. This research demonstrated that these synthesized antioxidants possess excellent thermal stability and antioxidant activity, suggesting their potential application in enhancing fuel stability (Desai et al., 2002).
Antiproliferative and Differentiation Effects
Research into the antiproliferative and erythroid differentiation effects of piperazine and triphenyl derivatives against K-562 human chronic myelogenous leukemia cells indicates the therapeutic potential of piperazine derivatives in cancer treatment. Some piperazine derivatives inhibited cell proliferation and induced differentiation, underscoring their potential as cancer therapeutic agents (Saab et al., 2013).
Antibacterial Activities
The synthesis of novel 1,4-disubstituted piperazines and evaluation of their antibacterial activities highlight the ongoing interest in piperazine derivatives as a scaffold for developing new antibacterial drugs. These compounds showed significant antimicrobial activities against a panel of drug-resistant pathogenic bacterial strains, emphasizing the critical role of structural modification in enhancing antimicrobial efficacy (Shroff et al., 2022).
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2/c21-20-10-8-19(9-11-20)17-23-15-13-22(14-16-23)12-4-7-18-5-2-1-3-6-18/h1-11H,12-17H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGKWPDLYRUGLO-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.